

Application Note: Quantitative Analysis of Desmethy laz elastine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desmethy laz elastine

Cat. No.: B192710

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Desmethy laz elastine**, the primary active metabolite of Azelastine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, selective, and suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.

Introduction

Desmethy laz elastine is the major active metabolite of Azelastine, a potent H1-receptor antagonist used for the treatment of allergic rhinitis. Monitoring the plasma concentrations of **Desmethy laz elastine** is crucial for understanding the overall pharmacokinetic profile and therapeutic efficacy of Azelastine. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of drug metabolites in complex biological matrices like human plasma. This document outlines a robust and reproducible LC-MS/MS method for the determination of **Desmethy laz elastine**.

Experimental

Materials and Reagents

- **Desmethy laz elastine** reference standard
- Azelastine-(13)C,d(3) (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (K2EDTA)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of **Desmethy laz elastine** and the internal standard from human plasma.[\[1\]](#)[\[2\]](#)

Protocol:

- Thaw human plasma samples at room temperature.
- To 200 µL of plasma, add 25 µL of the internal standard working solution (Azelastine-(13)C,d(3) in 50% methanol).
- Vortex for 10 seconds to mix.
- Add 1 mL of n-hexane:iso-propanol (97:3, v/v) as the extraction solvent.
- Vortex for 10 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of the mobile phase.
- Vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic Conditions:

Parameter	Condition
HPLC System	Standard LC system
Column	C8 or C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase	Acetonitrile and 5 mM Ammonium Acetate in water (pH adjusted with formic acid)
Gradient	Isocratic or gradient elution may be used
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Autosampler Temperature	4°C

Mass Spectrometry

Mass Spectrometric Conditions:

Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Dwell Time	100 ms
Ion Source Temperature	500°C
IonSpray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	9 psi
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	50 psi

Table 1: MRM Transitions for **Desmethy laz elastine** and Internal Standard

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z
Desmethy laz elastine	368.2	98.1
Azelastine-(13)C,d(3) (IS)	386.2	112.1

Note: The optimal collision energy should be determined empirically for the specific instrument used.

Method Validation

The method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters are summarized below.

Linearity and Range

The calibration curve was linear over the concentration range of 10.0 to 200 pg/mL for **Desmethy laz elastine** in human plasma.^[1] The coefficient of determination (r^2) was

consistently ≥ 0.99 .

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The overall precision (CV%) for the simultaneous analysis of azelastine and **desmethy laz elastine** was reported to be $\leq 12.8\%$.^[1]

Table 2: Summary of Precision and Accuracy Data for **Desmethy laz elastine**

QC Level	Concentrati on (pg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	10.0	< 15%	< 15%	$\pm 15\%$	$\pm 15\%$
Low	30.0	< 15%	< 15%	$\pm 15\%$	$\pm 15\%$
Medium	100	< 15%	< 15%	$\pm 15\%$	$\pm 15\%$
High	180	< 15%	< 15%	$\pm 15\%$	$\pm 15\%$

(Note: The values in this table are representative and should be established during in-house validation.)

Recovery and Matrix Effect

The extraction recovery of **Desmethy laz elastine** from human plasma should be consistent and reproducible across the calibration range. The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.

Data Presentation

Table 3: Summary of Quantitative Data for **Desmethy laz elastine**

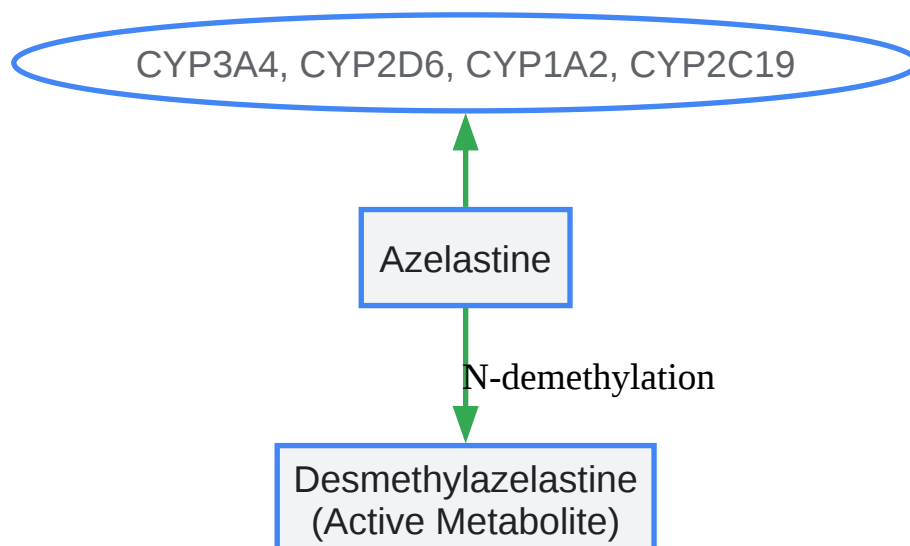
Parameter	Result
Linearity Range	10.0 - 200 pg/mL
LLOQ	10.0 pg/mL
Intra-day Precision (%CV)	≤ 15%
Inter-day Precision (%CV)	≤ 15%
Accuracy (%Bias)	Within ± 15%
Internal Standard	Azelastine-(13)C,d(3)

Experimental Workflow and Signaling Pathways



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Caption: Workflow for the quantitative analysis of **Desmethy laz elastine**.



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Caption: Metabolic conversion of Azelastine to **Desmethy laz elastine**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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